7,4'-Dihydroxy-3'-prenylflavan
CAS No.: 376361-96-5
Cat. No.: VC0208511
Molecular Formula: C20H22O3
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 376361-96-5 |
|---|---|
| Molecular Formula | C20H22O3 |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
| Standard InChI | InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3 |
| SMILES | CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
| Canonical SMILES | CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
| Appearance | Oil |
Introduction
Chemical Structure and Properties
Structural Elucidation
The chemical structure of 7,4'-Dihydroxy-3'-prenylflavan consists of a 2-phenylchroman core with specific substituents. The flavan backbone is characterized by a heterocyclic ring system containing an oxygen atom (chroman or 2H-1-benzopyran) with a phenyl ring attached at the C-2 position. The compound features hydroxyl groups at the 7-position of the A-ring and the 4'-position of the B-ring, while a prenyl (3-methylbut-2-enyl) group is attached at the 3'-position of the B-ring . This structural arrangement results in a molecule with both hydrophilic regions (due to the hydroxyl groups) and a lipophilic component (the prenyl group).
The structural features of 7,4'-Dihydroxy-3'-prenylflavan are critical to understanding its chemical behavior and potential biological activities. The prenyl group consists of a dimethylallyl moiety, which increases the lipophilicity of the molecule and potentially enhances its ability to interact with cell membranes and protein binding sites. The hydroxyl groups at positions 7 and 4' can participate in hydrogen bonding interactions and serve as antioxidant functional groups through their ability to donate hydrogen atoms .
Molecular Characteristics and Identification
7,4'-Dihydroxy-3'-prenylflavan has the molecular formula C20H22O3, corresponding to a molecular weight of 310.4 g/mol . The compound can be systematically named according to IUPAC nomenclature as 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol . Additional identification codes include the CAS Registry Number 376361-96-5 , PubChem CID 21596128 , and InChIKey HORNIGLAKNPZGF-UHFFFAOYSA-N .
The compound's structure can also be represented using the SMILES notation: CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C . These various identification parameters ensure precise referencing of the compound in chemical databases and literature, facilitating cross-disciplinary research and information exchange.
Table 1: Chemical Identification Data for 7,4'-Dihydroxy-3'-prenylflavan
| Parameter | Value |
|---|---|
| IUPAC Name | 2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol |
| Molecular Formula | C20H22O3 |
| Molecular Weight | 310.4 g/mol |
| CAS Registry Number | 376361-96-5 |
| PubChem CID | 21596128 |
| InChIKey | HORNIGLAKNPZGF-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C |
| Creation Date in PubChem | December 5, 2007 |
| Last Modified in PubChem | February 15, 2025 |
Natural Sources and Occurrence
Botanical Sources
7,4'-Dihydroxy-3'-prenylflavan has been reported to occur naturally in plant species belonging to the genus Broussonetia, as documented in the LOTUS natural products occurrence database . This genus is part of the Moraceae family, which is known for its rich diversity of flavonoids and particularly prenylated flavonoids. The specific distribution and concentration of 7,4'-Dihydroxy-3'-prenylflavan across different Broussonetia species and plant parts requires further documentation, though its presence has been confirmed in this genus.
The Broussonetia genus includes several species, most notably Broussonetia papyrifera, commonly known as paper mulberry. This plant has been extensively studied for its flavonoid content and has historical significance in various cultures for paper making and traditional medicine. The identification of 7,4'-Dihydroxy-3'-prenylflavan in this genus adds to our understanding of its phytochemical profile and potential contributions to its traditional uses.
Ecological Significance
The occurrence of prenylated flavonoids like 7,4'-Dihydroxy-3'-prenylflavan in plants is often associated with specific ecological functions. These compounds frequently serve as defensive metabolites against herbivores, pathogens, and competing plants due to their antimicrobial, antifungal, and insecticidal properties. Additionally, they may play roles in plant adaptation to environmental stresses such as UV radiation and oxidative stress.
The accumulation of prenylated flavonoids can be tissue-specific and may be influenced by developmental stage and environmental conditions, reflecting their specialized roles in plant ecology. Understanding the ecological context of 7,4'-Dihydroxy-3'-prenylflavan production could provide insights into plant-environment interactions and the adaptive significance of these specialized metabolites.
Biosynthetic Pathways
From a biosynthetic perspective, 7,4'-Dihydroxy-3'-prenylflavan is likely produced through the phenylpropanoid pathway, which is responsible for the synthesis of the basic flavonoid skeleton, followed by specific modifications. The prenylation step involves the transfer of a prenyl group (derived from dimethylallyl diphosphate) to the flavonoid skeleton, catalyzed by prenyltransferase enzymes. The regiospecific attachment of the prenyl group at the 3' position and the hydroxylation pattern are determined by specialized enzymes in the biosynthetic pathway.
Understanding these biosynthetic processes can provide insights into the chemical ecology of the plants producing this compound and potentially inform biotechnological approaches for its production. The biosynthetic pathway of 7,4'-Dihydroxy-3'-prenylflavan represents an interesting intersection of flavonoid and isoprenoid metabolism in plants, highlighting the complex and specialized nature of plant secondary metabolism.
Physical and Chemical Characteristics
Solubility Profile
The solubility profile of 7,4'-Dihydroxy-3'-prenylflavan has been characterized to some extent, with documented solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility pattern is consistent with the compound's structure, which contains both lipophilic elements (the prenyl group and basic flavonoid skeleton) and hydrophilic components (the hydroxyl groups).
The solubility characteristics are important considerations for extraction and purification methods, analytical procedures, and potential formulation strategies for biological testing or product development. The limited water solubility often observed with prenylated flavonoids can present challenges for bioavailability and formulation, but can also contribute to their unique biological properties.
Table 2: Solubility Characteristics of 7,4'-Dihydroxy-3'-prenylflavan
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| DMSO | Soluble |
| Acetone | Soluble |
| Water | Not specified in available data |
Chemical Reactivity
The chemical reactivity of 7,4'-Dihydroxy-3'-prenylflavan can be inferred from its structural features. The phenolic hydroxyl groups can participate in redox reactions, potentially contributing to antioxidant activity through hydrogen atom or electron donation. These groups can also undergo various derivatization reactions, such as methylation, acetylation, or glycosylation.
The prenyl group contains a double bond that can participate in addition reactions and may be susceptible to oxidation. The heterocyclic oxygen in the chroman ring system contributes to the molecule's acid-base properties and potential for coordinating with metal ions. These reactivity patterns are important for understanding the compound's behavior in biological systems and for developing analytical methods for its detection and quantification.
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